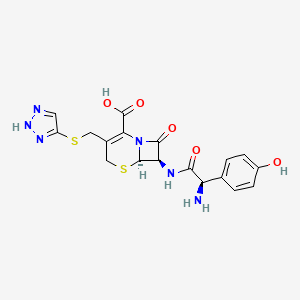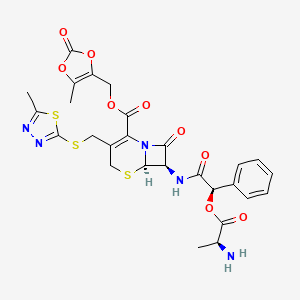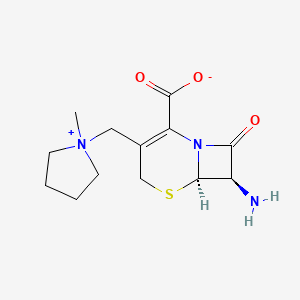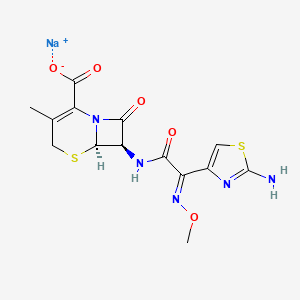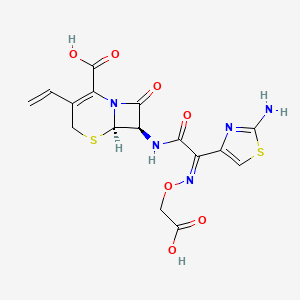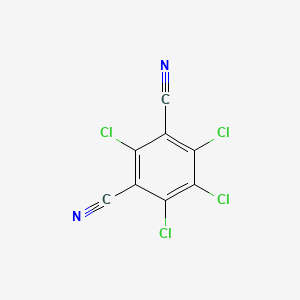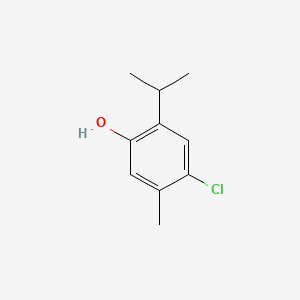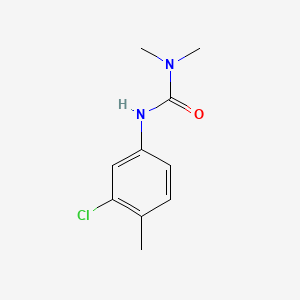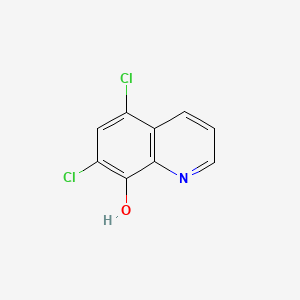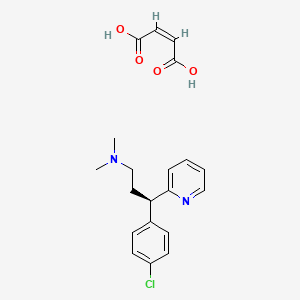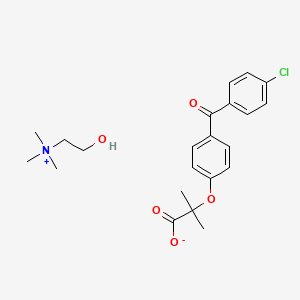
Choline fenofibrate
Descripción general
Descripción
Choline fenofibrate is a lipid-lowering medication . It is used in severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia . It works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Synthesis Analysis
The synthesis of choline fenofibrate has been described in a patent . The process involves the preparation of choline salt of fenofibric acid. The patent also describes a novel polymorphic form of choline salt of fenofibric acid .Molecular Structure Analysis
Choline fenofibrate crystallizes in space group Pbca with a = 12.341 03(2), b = 28.568 70(6), c = 12.025 62(2) Å, V = 4239.84(1) Å^3, and Z = 8 . The crystal structure of choline fenofibrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .Chemical Reactions Analysis
The solubility and dissolution percentage of fenofibrate can be improved by the utilization of co-crystal of fenofibrate with PEG 4000 . The solubilization effect of PEG 4000 might be contributed due to the decrease of particle aggregation of the drug presence of crystallinity, increased wettability, and dispersibility .Physical And Chemical Properties Analysis
Choline fenofibrate has a molecular formula of C22H28ClNO5 and an average weight of 421.92 . It has a water solubility of 0.000678 mg/mL, logP of 0.76, and logS of -5.8 . It has a pKa (Strongest Acidic) of 3.1 and a pKa (Strongest Basic) of -4.9 .Aplicaciones Científicas De Investigación
Cardiovascular Research
Choline Fenofibrate has been studied for its efficacy in cardiovascular disease management , particularly in patients with high serum triglyceride levels despite previous statin monotherapy . It’s been shown to reduce residual cardiovascular risk by enhancing the combination therapy with statins .
Metabolic Syndrome Treatment
In the treatment of metabolic syndrome , Choline Fenofibrate effectively reduces triglyceride levels and improves lipid profiles . It has been associated with long-term cardiovascular risk reduction in statin-treated patients with Type 2 Diabetes .
Diabetes Management
Choline Fenofibrate plays a significant role in diabetes management , particularly in diabetic retinopathy and other microvascular endpoints in patients with diabetes . It has been noted for its molecular actions that benefit diabetic microvascular complications .
Lipid Metabolism
In the context of lipid metabolism , Choline Fenofibrate activates PPARα, which is involved in the regulation of lipid levels, including the reduction of triglycerides and increase of HDL cholesterol . It’s also been shown to have a therapeutic role in lipid disorders .
Obesity Research
Choline Fenofibrate has been researched for its potential in obesity treatment . Studies have indicated that it can enhance lipid deposition modulation and affect gut microbiota in obesity models . It’s also been shown to alleviate NAFLD by enhancing mitochondrial function .
Anti-inflammatory Studies
In anti-inflammatory studies , Choline Fenofibrate has demonstrated the ability to downregulate NF-κB signaling, thereby inhibiting pro-inflammatory cytokine secretion in macrophages and during primary biliary cholangitis . This suggests its potential use in chronic inflammatory conditions.
Mecanismo De Acción
Target of Action
Choline fenofibrate primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism .
Mode of Action
Choline fenofibrate, like other fibrates, is believed to exert its effects through the activation of PPARα . This activation leads to the modulation of gene expression involved in lipid metabolism . Specifically, it works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Biochemical Pathways
Upon activation by choline fenofibrate, PPARα influences several biochemical pathways. It promotes the transcription of genes involved in the β-oxidation of fatty acids in the liver, leading to a decrease in the synthesis and release of triglycerides . It also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .
Pharmacokinetics
Choline fenofibrate is a prodrug, meaning it is metabolized in the body to produce the active compound, fenofibric acid . Due to its high hydrophilicity and poor absorption profile, choline fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability . The absorption of fenofibrate is increased when taken with food, and it is extensively distributed in the body .
Result of Action
The activation of PPARα by choline fenofibrate leads to a series of molecular and cellular effects. It reduces the levels of harmful lipids in the blood, including low-density lipoprotein cholesterol and triglycerides, while increasing the levels of beneficial high-density lipoprotein cholesterol . This results in an overall improvement in the lipid profile, which can help prevent cardiovascular diseases .
Action Environment
The action of choline fenofibrate can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of the drug, leading to increased bioavailability . Additionally, the gut microbiota can also play a role in the drug’s metabolism and efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Choline fenofibrate | |
CAS RN |
856676-23-8 | |
| Record name | Choline fenofibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

